molecular formula C22H30ClN3O B4705230 2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorophenyl)acetamide

2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorophenyl)acetamide

Cat. No. B4705230
M. Wt: 387.9 g/mol
InChI Key: ILFCNSYRIINKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorophenyl)acetamide, also known as ACPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of adamantyl-substituted piperazines and has been found to have various biological effects.

Mechanism of Action

2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorophenyl)acetamide acts as a selective agonist for the cannabinoid receptor type 1 (CB1), which is widely distributed in the central nervous system. CB1 activation leads to a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain perception and inflammation. This compound has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. This compound has also been found to have anxiolytic and antidepressant effects, suggesting a potential role in the treatment of anxiety and depression. Additionally, this compound has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorophenyl)acetamide in lab experiments is its high potency and selectivity for CB1 receptors, which allows for precise modulation of the endocannabinoid system. This compound has also been found to have a long duration of action, which can be advantageous in chronic pain models. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has been found to have some off-target effects, such as inhibition of COX-2, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of 2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorophenyl)acetamide. One area of interest is the development of more water-soluble derivatives of this compound, which may improve its bioavailability and allow for more precise dosing. Another area of interest is the investigation of this compound's potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the role of this compound in modulating the activity of the endocannabinoid system in various physiological processes such as appetite regulation and mood regulation warrants further investigation.

Scientific Research Applications

2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorophenyl)acetamide has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. This compound has also been shown to modulate the activity of the endocannabinoid system, which is involved in various physiological processes such as pain sensation, mood regulation, and appetite.

properties

IUPAC Name

2-[4-(1-adamantyl)piperazin-1-yl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30ClN3O/c23-19-1-3-20(4-2-19)24-21(27)15-25-5-7-26(8-6-25)22-12-16-9-17(13-22)11-18(10-16)14-22/h1-4,16-18H,5-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFCNSYRIINKEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)Cl)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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